tert-Butyl 7-amino-1H-indazole-1-carboxylate

説明

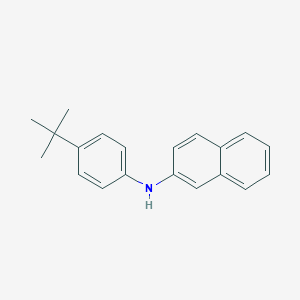

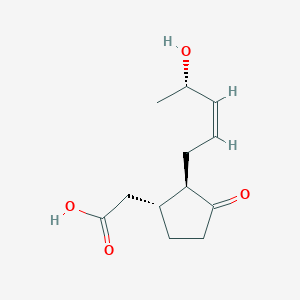

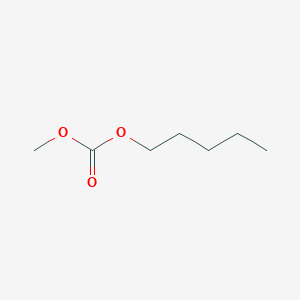

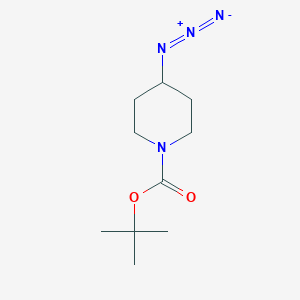

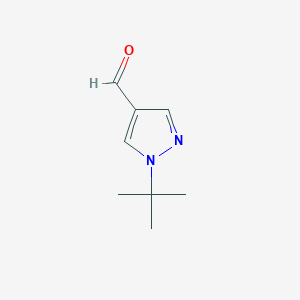

Tert-Butyl 7-amino-1H-indazole-1-carboxylate is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol. It is also known as N1-BOC protected 7-Amino-1H-indazole .

Synthesis Analysis

The synthesis of tert-Butyl 7-amino-1H-indazole-1-carboxylate and similar compounds often involves transition metal-catalyzed reactions and reductive cyclization reactions . For instance, a significant intermediate of 1H-indazole derivatives was acquired through two substitution reactions . The structure was corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis

The molecular structure of tert-Butyl 7-amino-1H-indazole-1-carboxylate was confirmed by X-ray diffraction and calculated by exerting density functional theory (DFT) . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .Physical And Chemical Properties Analysis

The physical and chemical properties of tert-Butyl 7-amino-1H-indazole-1-carboxylate include a molecular weight of 233.26600 and a molecular formula of C12H15N3O2 . Other properties such as density, boiling point, and melting point are not available .科学的研究の応用

Cancer Treatment

Indazole derivatives, including tert-Butyl 7-amino-1H-indazole-1-carboxylate, have shown promise in the treatment of cancer. They exhibit various biologically vital properties and have been used as biologically active compounds for targeting cancer cells . The ability to inhibit cell growth in neoplastic cell lines makes these compounds valuable in the development of new anticancer therapies.

Antimicrobial Activity

The structural motif of indazole is also significant in the development of antimicrobial agents. These compounds have been studied for their effectiveness against a variety of microbes, which is crucial in the fight against antibiotic-resistant bacteria .

Treatment of Disorders

Indazole derivatives are being explored for their potential in treating different types of disorders in the human body. Their role in cell biology and the ability to interact with various biological pathways make them candidates for treating a range of disorders .

Synthetic Methodologies

Recent advancements in synthetic approaches to indazoles, including tert-Butyl 7-amino-1H-indazole-1-carboxylate, have opened up new possibilities in heterocyclic chemistry. Transition metal-catalyzed reactions and reductive cyclization reactions are among the methods that have been developed to synthesize these compounds .

Antihypertensive Agents

Indazole-containing compounds have been used as antihypertensive agents. Their ability to modulate blood pressure makes them useful in the management of hypertension .

Antidepressant Properties

The indazole moiety has been incorporated into compounds with antidepressant properties. These compounds can interact with the central nervous system to alleviate symptoms of depression .

Anti-inflammatory Applications

Indazoles have been identified as potential anti-inflammatory agents. Their mechanism of action often involves the modulation of inflammatory pathways, which can be beneficial in treating chronic inflammatory diseases .

Phosphoinositide 3-Kinase Inhibition

Some indazole derivatives act as selective inhibitors of phosphoinositide 3-kinase δ, which is relevant in the treatment of respiratory diseases. This application highlights the versatility of indazoles in targeting specific enzymes within biological systems .

作用機序

Target of Action

Tert-Butyl 7-amino-1H-indazole-1-carboxylate is an indazole derivative . Indazole derivatives are known to interact with a variety of targets, including enzymes, receptors, and proteins involved in cellular processes . .

Mode of Action

Indazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor signaling, or disrupting protein-protein interactions .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s predicted boiling point is 3953±340 °C , and its predicted density is 1.24±0.1 g/cm3 .

Result of Action

Indazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

特性

IUPAC Name |

tert-butyl 7-aminoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOIGXWKRHPKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC=C2N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597736 | |

| Record name | tert-Butyl 7-amino-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 7-amino-1H-indazole-1-carboxylate | |

CAS RN |

173459-53-5 | |

| Record name | tert-Butyl 7-amino-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B169846.png)